molecular formula C13H15ClN2OS B1386157 2-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)propanamide CAS No. 1098346-38-3

2-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)propanamide

Cat. No. B1386157
M. Wt: 282.79 g/mol
InChI Key: DBXAQSNYAHLLSH-UHFFFAOYSA-N
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Description

“2-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)propanamide” is a chemical compound with the molecular formula C12H13ClN2OS . It’s used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzothiophene ring, which is a sulfur-containing heterocycle, attached to a propanamide group via a nitrogen atom . The propanamide group also carries a cyano group and a chlorine atom .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 268.76 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.

Scientific Research Applications

Synthesis and Spectroscopic Analysis

  • Research into N-monosubstituted propanamides, including compounds with similar structures to 2-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)propanamide, focuses on their synthesis and characterization. For instance, studies on the conformations of these compounds through FTIR spectroscopy highlight the importance of their structural analysis for understanding their chemical behavior and potential applications. These findings are supported by various spectroscopic techniques, including 1H NMR and MS data, to elucidate the exact positions and structures of these compounds (Antonović et al., 1997).

Antimicrobial and Cytotoxic Activities

  • Novel derivatives of propanamide have been synthesized and tested for their antimicrobial activity. Some compounds have shown significant antibacterial and anticandidal effects, indicating their potential for developing new antimicrobial agents. Moreover, these compounds have been evaluated for their cytotoxicity against various cancer cell lines, highlighting their potential as leads for anticancer drug development. These studies provide insights into the structure-activity relationships and the mechanisms underlying their biological activities (Dawbaa et al., 2021).

Immunomodulating Activity

  • Research on N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides, which are structurally related to the compound of interest, has demonstrated their ability to enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses. This suggests their potential use in modulating immune responses and combating infectious diseases, highlighting the importance of such compounds in immunopharmacology and their therapeutic applications (Doria et al., 1991).

Synthesis and Characterization of Novel Derivatives

  • Studies on the reactions and synthesis of related benzothienyl and propanamide derivatives underscore the versatility of these compounds in creating a wide array of heterocyclic structures. These works not only expand the chemical space of related compounds but also lay the groundwork for future exploration of their pharmacological and material science applications. The methodologies developed offer new routes for synthesizing compounds with potential biological and chemical utility (Youssef, 2009).

Future Directions

The future directions for this compound are not clear from the available information. It’s used for research purposes , so it may be studied further for potential applications in various fields.

properties

IUPAC Name

2-chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2OS/c1-7-3-4-9-10(6-15)13(18-11(9)5-7)16-12(17)8(2)14/h7-8H,3-5H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXAQSNYAHLLSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)propanamide

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